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Paenicidin A

lantibiotic structural biology thioether ring topology proteolytic stability

Paenicidin A is a 36-residue ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I bacteriocin (lantibiotic) family, isolated from Paenibacillus polymyxa NRRL B-30509, a strain sourced from a poultry production environment. It is characterized by six lanthionine (Lan) and methyllanthionine (MeLan) thioether cross-links, three of which are interlocking.

Molecular Formula
Molecular Weight
Cat. No. B1577194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaenicidin A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paenicidin A for Research Procurement: A Highly Cyclized Lantibiotic with Three Interlocking Thioether Rings


Paenicidin A is a 36-residue ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I bacteriocin (lantibiotic) family, isolated from Paenibacillus polymyxa NRRL B-30509, a strain sourced from a poultry production environment [1]. It is characterized by six lanthionine (Lan) and methyllanthionine (MeLan) thioether cross-links, three of which are interlocking [1]. This degree of cyclization exceeds that of the widely commercialized lantibiotic nisin (5 rings, including 2 intertwined) [2], establishing paenicidin A as one of the most structurally complex lantibiotics described to date. Its primary antimicrobial activity is directed against Gram-positive bacteria [3], and its biosynthetic gene cluster (BGC) has been sequenced and deposited [4]. The compound represents a rare structural chemotype among known lantibiotics, potentially relevant for food preservation research and as a scaffold for engineering novel antimicrobials [1].

Why Generic Lantibiotic Substitution Fails for Paenicidin A: Structural and Functional Non-Equivalence


Paenicidin A cannot be substituted by nisin, paenicidin B, or other commercial lantibiotics because the structural, genetic, and co-production contexts differ in quantifiable ways that have direct experimental consequences. Paenicidin A possesses 6 thioether rings with 3 interlocking, compared to nisin's 5 rings (2 intertwined) [1]. This interlocking topology creates a connectivity pattern that required a novel partial desulfurization/reduction strategy for structural elucidation after conventional NMR-based methods proved mostly unsuccessful [2], distinguishing it from nisin whose structure was solved by conventional NMR [3]. The compound is specific to Gram-positive targets, whereas the co-produced tridecaptin A (MIC 25–100 µM) and polymyxin E (MIC 0.5–1 µg/mL) from the same producing strain target Gram-negative bacteria, enabling modular, strain-derived antimicrobial cocktails that a single generic lantibiotic cannot replicate [4]. Paenicidin B from P. terrae NRRL B-30644 is structurally similar by MS/MS but represents a distinct gene cluster product [5]. Substituting paenicidin A with nisin or paenicidin B would confound studies of ring-topology-dependent stability, Gram-positive selectivity, or the multi-component antimicrobial strategy of P. polymyxa NRRL B-30509.

Paenicidin A Quantitative Differentiation Evidence: Comparator-Based Analysis for Informed Procurement


Three Interlocking Thioether Rings: Paenicidin A Versus Nisin

Paenicidin A contains 6 thioether cross-links (3 lanthionine, 3 methyllanthionine), with 3 of these rings forming an interlocking connectivity pattern that is structurally distinct from the 2 intertwined rings (D and E) in the 5-ring nisin scaffold [1]. This interlocking topology prevented structural elucidation by conventional NMR methods, necessitating the development of a novel partial desulfurization/reduction strategy coupled with tandem mass spectrometry [1]. In the broader lantibiotic literature, deletion of thioether ring structures in Pep5 and lacticin 3147 resulted in significantly increased susceptibility to proteolytic degradation [2], providing class-level evidence that the extent and topology of cyclization directly influence protease resistance. The interlocking ring architecture of paenicidin A represents a degree of covalent reinforcement not present in nisin or most other characterized lantibiotics.

lantibiotic structural biology thioether ring topology proteolytic stability RiPP engineering

Gram-Positive Specificity: Paenicidin A Versus Co-Produced Gram-Negative Antimicrobials

In the native producer P. polymyxa NRRL B-30509, the antimicrobial activity against Gram-positive bacteria was attributed specifically to paenicidin A, whereas activity against Gram-negative bacteria (including Campylobacter jejuni) was attributed to the co-produced lipopeptides tridecaptin A and polymyxin E [1]. Tridecaptin A1 has experimentally determined MIC values of 50 µM against B. subtilis JH642, 100 µM against S. aureus ATCC 25923, and 25–100 µM against several Gram-negative pathogens (C. jejuni, E. coli, Salmonella enterica) [2]. Polymyxin E (colistin) displays MICs of 0.5–1 µg/mL against susceptible Gram-negative strains [3]. These co-produced compounds have distinct, complementary target spectra: paenicidin A (Gram-positive) versus tridecaptin A/polymyxin E (Gram-negative).

antimicrobial spectrum Gram-positive targeting multi-component antimicrobials Campylobacter jejuni control

Structural Characterization Challenge: Paenicidin A Requires a Non-Standard Methodology Unavailable for Most Lantibiotics

Conventional NMR-based structural characterization, which was successfully applied to nisin [1] and many other lantibiotics, proved mostly unsuccessful for paenicidin A due to signal overlap and conformational complexity arising from its 6-ring, 3-interlocking architecture [2]. This necessitated the development and application of a novel partial desulfurization/reduction strategy in combination with tandem mass spectrometry (MS/MS) to unambiguously assign the connectivity of its thioether cross-links [2]. By contrast, nisin's 3D structure in solution was determined by standard 2D NMR techniques [1]. The methodological barrier to structural characterization of paenicidin A is itself a quantitative differentiator: it implies that its conformational ensemble and/or dynamics are fundamentally different from those of NMR-tractable lantibiotics.

NMR-resistant lantibiotics partial desulfurization tandem mass spectrometry structural elucidation methodology

Distinct Biosynthetic Gene Cluster: Paenicidin A Versus Paenicidin B

Paenicidin A and paenicidin B are produced by different bacterial species harboring distinct biosynthetic gene clusters (BGCs). The paenicidin A BGC (MIBiG accession BGC0000541) resides in the genome of P. polymyxa NRRL B-30509 and consists of 7 genes (paeA, F, E, G, B, T, C) spanning 9,113 nucleotides [1]. The paenicidin B BGC (BGC0000542) resides in P. terrae NRRL B-30644 [2]. While MS/MS analyses indicate that paenicidin B is structurally similar to paenicidin A [3], the two compounds are products of evolutionarily and genetically distinct biosynthetic machineries. Furthermore, the P. polymyxa NRRL B-30509 genome harbors an additional lantibiotic gene cluster predicted to produce a novel subtilin-like bacteriocin [1], a genomic feature absent in P. terrae NRRL B-30644.

biosynthetic gene cluster RiPP biosynthesis lantibiotic synthetase comparative genomics

Paenicidin A Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of Ring-Topology-Dependent Protease Resistance in Lantibiotics

Paenicidin A, with 6 thioether rings including 3 interlocking, provides a unique scaffold for investigating how interlocking versus merely intertwined ring topologies affect resistance to proteolytic degradation [1]. Class-level evidence from Pep5 and lacticin 3147 demonstrates that thioether ring deletion increases protease susceptibility [2], but no study has systematically compared interlocking versus non-interlocking architectures. Paenicidin A fills this gap as the most highly interlocked lantibiotic characterized to date, enabling head-to-head stability comparisons with nisin (5 rings, 2 intertwined) that cannot be performed with any single commercially available lantibiotic.

Multi-Component Antimicrobial Cocktail Development for Poultry Food Safety

The native producer P. polymyxa NRRL B-30509 simultaneously produces paenicidin A (Gram-positive active), tridecaptin A1 (MIC 25–100 µM against C. jejuni and Gram-negative pathogens), and polymyxin E (MIC 0.5–1 µg/mL against Gram-negative bacteria) [1]. This natural co-production system enables the development of broad-spectrum antimicrobial preparations from a single fermentation source. Procuring paenicidin A is essential for reconstituting the full antimicrobial repertoire of this strain; substituting with nisin would break the Gram-positive coverage component and alter the spectrum of the cocktail [2].

Benchmarking Computational Lantibiotic Structure-Prediction Tools Against an NMR-Resistant Target

Paenicidin A resisted structural elucidation by conventional NMR methods, necessitating a novel partial desulfurization/reduction strategy with tandem MS [1]. It therefore serves as a rigorous benchmark compound for validating computational structure-prediction algorithms (e.g., AlphaFold, Rosetta, or lantibiotic-specific modeling tools) that claim accuracy for highly constrained, multicyclic peptides. The solved connectivity of its interlocking rings provides a ground-truth dataset against which in silico predictions can be quantitatively compared, a validation exercise not possible with NMR-tractable lantibiotics such as nisin.

Comparative Genomics of RiPP Biosynthetic Gene Clusters in Paenibacillus Species

The paenicidin A BGC (BGC0000541, 9.1 kb, 7 genes) in P. polymyxa NRRL B-30509 and the paenicidin B BGC (BGC0000542) in P. terrae NRRL B-30644 represent evolutionarily distinct lantibiotic clusters [1]. The P. polymyxa genome additionally encodes a second, subtilin-like lantibiotic BGC absent in P. terrae [1]. Procuring paenicidin A (or its producing strain) enables comparative biosynthetic studies examining how similar lantibiotic core structures arise from divergent genetic architectures, and how co-occurring secondary metabolite pathways (tridecaptin, polymyxin, fusaricidin) are coordinately regulated in a single host.

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